4-m-Tolylazo-m-toluidine

CAS No.: 3398-09-2

Cat. No.: VC3903258

Molecular Formula: C14H15N3

Molecular Weight: 225.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3398-09-2 |

|---|---|

| Molecular Formula | C14H15N3 |

| Molecular Weight | 225.29 g/mol |

| IUPAC Name | 3-methyl-4-[(3-methylphenyl)diazenyl]aniline |

| Standard InChI | InChI=1S/C14H15N3/c1-10-4-3-5-13(8-10)16-17-14-7-6-12(15)9-11(14)2/h3-9H,15H2,1-2H3 |

| Standard InChI Key | IVUQHXKKRQEFBU-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC=C1)N=NC2=C(C=C(C=C2)N)C |

| Canonical SMILES | CC1=CC(=CC=C1)N=NC2=C(C=C(C=C2)N)C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure

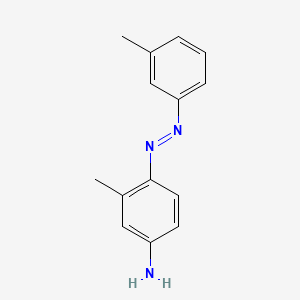

4-m-Tolylazo-m-toluidine consists of two meta-methyl-substituted benzene rings connected by an azo group. The IUPAC name is 3-methyl-4-[(3-methylphenyl)diazenyl]aniline. Key structural features include:

-

Azo group: Responsible for vibrant coloration and redox activity.

-

Meta-methyl groups: Enhance solubility in organic solvents and influence crystallinity.

-

Aromatic amine: Imparts basicity and participation in electrophilic substitution reactions.

Table 1: Structural and Physicochemical Properties

Isomerism and Analogues

The meta-substitution pattern distinguishes 4-m-Tolylazo-m-toluidine from its ortho- and para-isomers. Structural analogues include:

Table 2: Key Structural Analogues

| Compound Name | Substitution Pattern | Unique Properties |

|---|---|---|

| 4-((p-Tolyl)azo)-p-toluidinium chloride | Para-substituted | Higher thermal stability |

| 4-(m-Tolylazo)-o-toluidine | Mixed meta/ortho | Altered dye solubility |

| 4-((p-Nitrophenyl)azo)-aniline | Nitro-functionalized | Enhanced biological activity |

Synthesis and Industrial Production

Diazotization-Coupling Reaction

The synthesis follows a two-step process:

-

Diazotization: Reaction of meta-toluidine with nitrous acid (generated in situ from NaNO₂ and HCl) to form a diazonium salt.

-

Coupling: Reaction of the diazonium salt with a second meta-toluidine molecule under alkaline conditions.

Table 3: Representative Synthesis Conditions

| Parameter | Condition | Source |

|---|---|---|

| Solvent | Nitrobenzene, o-dichlorobenzene | |

| Temperature | 0–5°C (diazotization); 20–25°C (coupling) | |

| Catalyst | Sodium hydroxide (for deprotonation) | |

| Yield | 70–85% (optimized conditions) |

Purification and Crystallization

Post-synthesis, the crude product is purified via:

-

Recrystallization: Using methanol/water mixtures.

-

Chromatography: Silica gel with ethyl acetate/hexane eluents .

Applications in Industry and Research

Dye and Pigment Manufacturing

4-m-Tolylazo-m-toluidine serves as a precursor for high-performance azo pigments. Its derivatives exhibit:

-

Thermal stability: Suitable for automotive coatings.

Biological and Chemical Research

-

Mutagenicity studies: Metabolites like N-hydroxy-2-aminoazotoluene exhibit genotoxic effects in Salmonella typhimurium assays .

-

Enzyme induction: Activates cytochrome P450 enzymes (CYP1A1/2) in murine models .

| Hazard Type | Classification | Regulatory Body |

|---|---|---|

| Skin Sensitization | R43 | HSIS |

| Carcinogenicity | Group 2B (Possible) | IARC |

| Acute Oral Toxicity (LD₅₀) | 300 mg/kg (dogs) |

Occupational Exposure Limits

Regulatory and Environmental Considerations

Global Regulatory Status

-

Australia: Listed under IMAP assessments with restrictions on industrial use .

-

EU: Subject to REACH regulations due to persistent bioaccumulative potential .

Environmental Impact

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume